molecular formula C18H24N4O7 B146592 Gly-L-Phe-L-Ala-L-Asp-OH CAS No. 134562-79-1

Gly-L-Phe-L-Ala-L-Asp-OH

Cat. No.: B146592
CAS No.: 134562-79-1
M. Wt: 408.4 g/mol
InChI Key: ZCPBEAHAVUJKAE-DRZSPHRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-L-Phe-L-Ala-L-Asp-OH is a tetrapeptide isolated from the ganglia of the African giant snail, Achatina fulica. The compound has the amino acid sequence Glycine-Phenylalanine-Alanine-Aspartic acid. This compound is a stereoisomer of Achatin I, which contains a D-phenylalanine residue instead of the L-phenylalanine found in this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-L-Phe-L-Ala-L-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions, typically at room temperature, using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Gly-L-Phe-L-Ala-L-Asp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxidized phenylalanine derivatives and substituted peptide chains .

Scientific Research Applications

Gly-L-Phe-L-Ala-L-Asp-OH has several scientific research applications:

Mechanism of Action

Gly-L-Phe-L-Ala-L-Asp-OH exerts its effects by interacting with specific ion channels in neurons. It increases membrane conductance to sodium ions, leading to depolarization and excitation of the neuron. This mechanism is similar to that of Achatin I but with different potency and specificity due to the stereoisomeric difference .

Comparison with Similar Compounds

Gly-L-Phe-L-Ala-L-Asp-OH is compared with other similar neuroactive peptides, such as:

This compound is unique due to its specific amino acid sequence and stereochemistry, which confer distinct biological properties and applications .

Properties

CAS No.

134562-79-1

Molecular Formula

C18H24N4O7

Molecular Weight

408.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1

InChI Key

ZCPBEAHAVUJKAE-DRZSPHRISA-N

SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

sequence

GFAD

Origin of Product

United States

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